molecular formula C11H14N2O3 B14847314 2-Hydroxy-N1,N1,N4-trimethylterephthalamide

2-Hydroxy-N1,N1,N4-trimethylterephthalamide

Cat. No.: B14847314
M. Wt: 222.24 g/mol
InChI Key: OVHSPRMAWQFTDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N1,N1,N4-trimethylterephthalamide typically involves the condensation of terephthalic acid derivatives with appropriate amines under controlled conditions. One common method includes the reaction of terephthaloyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine, followed by hydrolysis to introduce the hydroxyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N1,N1,N4-trimethylterephthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-N1,N1,N4-trimethylterephthalamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N1,N1,N4-trimethylterephthalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in forming hydrogen bonds and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N1,N1,N4-trimethylterephthalamide is unique due to its specific combination of hydroxyl and trimethylamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-hydroxy-1-N,1-N,4-N-trimethylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-10(15)7-4-5-8(9(14)6-7)11(16)13(2)3/h4-6,14H,1-3H3,(H,12,15)

InChI Key

OVHSPRMAWQFTDE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)C(=O)N(C)C)O

Origin of Product

United States

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